アンゲロイゴミシンH

概要

説明

科学的研究の応用

アンゲロイゴミシンHは、科学研究において幅広い用途があります:

化学: リグナン化合物とその化学的性質の研究に使用されます。

生物学: 細胞プロセスと代謝経路における役割について調査されています。

医学: 抗炎症、抗酸化、抗糖尿病、抗がん特性など、潜在的な治療効果について研究されています.

産業: 機能性食品と医薬品開発に使用されています.

作用機序

アンゲロイゴミシンHは、グルコースと脂質代謝の調節に関与する核内受容体であるペルオキシソーム増殖因子活性化受容体ガンマ(PPAR-γ)を活性化することにより効果を発揮します . この活性化はインスリン刺激によるグルコース取り込みを強化するため、糖尿病の潜在的な治療薬となります . さらに、this compoundは、オルニチン脱炭酸酵素やアセチルコリンエステラーゼなど、発がん性代謝に関与する酵素の活性を阻害します .

類似化合物:

- ゴミシンA

- シサンドリン

- シサンドリンB

- ゴミシンG

- シサンドロールB

比較: this compoundは、これらの化合物の中で、ペルオキシソーム増殖因子活性化受容体ガンマ(PPAR-γ)の強力な活性化と、その多様な生物活性によってユニークです . ゴミシンAやシサンドリンなどの他のリグナンも生物活性を示しますが、this compoundは、その特定の抗糖尿病作用と抗がん作用によって際立っています .

準備方法

合成経路と反応条件: アンゲロイゴミシンHは、シサンドラチンエンシス(五味子)の果実から、シリカゲル、オクタデシルシリカゲル、セファデックスLH-20を用いた繰り返しクロマトグラフィー分離によって単離できます . 単離プロセスには、酢酸エチルを溶媒として使用します。

工業生産方法: this compoundの工業生産には、植物源からの化合物の抽出、それに続くクロマトグラフィー技術による精製が含まれます. 次に、化合物を結晶化して高純度を実現します .

化学反応の分析

反応の種類: アンゲロイゴミシンHは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 求核置換反応は、水酸化ナトリウムまたは炭酸カリウムなどの試薬を使用して行うことができます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります. たとえば、酸化はカルボン酸を生成する可能性があり、一方還元はアルコールを生成する可能性があります。

類似化合物との比較

- Gomisin A

- Schizandrin

- Schizandrin B

- Gomisin G

- Schisandrol B

Comparison: Angeloylgomisin H is unique among these compounds due to its potent activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) and its diverse biological activities . While other lignans like Gomisin A and Schizandrin also exhibit biological activities, Angeloylgomisin H stands out for its specific antidiabetic and anticancer properties .

生物活性

Angeloylgomisin H, a dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and data.

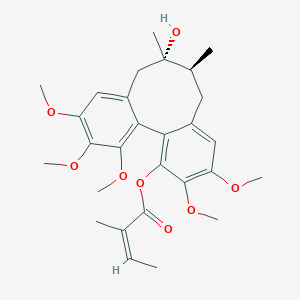

Chemical Structure and Properties

Angeloylgomisin H is characterized by its unique dibenzocyclooctadiene skeleton. It is one of several lignans found in Schisandra chinensis, which are known for their bioactive properties. The compound's structure contributes to its interaction with biological systems, particularly in metabolic pathways.

Pharmacokinetics

Recent studies have focused on the pharmacokinetic profile of angeloylgomisin H. A significant study developed a UPLC-MS/MS method for quantifying this compound in rat plasma, revealing an absolute bioavailability of approximately 4.9% following oral administration. The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Oral Dose | 10 mg/kg |

| Intravenous Dose | 2 mg/kg |

| Absolute Bioavailability | 4.9% |

| Mean Recovery | 86.2% - 92.5% |

| Intra-day Precision | < 11% |

| Inter-day Precision | < 11% |

This data indicates that while angeloylgomisin H is absorbed into the bloodstream, its bioavailability is relatively low, suggesting extensive first-pass metabolism or poor absorption.

Insulin Sensitivity

Angeloylgomisin H has been reported to improve insulin-stimulated glucose uptake by activating PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and lipid storage. This activity suggests potential applications in managing conditions like type 2 diabetes .

Anti-inflammatory Effects

In vitro studies have demonstrated that angeloylgomisin H exhibits anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in activated macrophages . Such mechanisms indicate its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the broader effects of lignans from Schisandra chinensis, including angeloylgomisin H:

- Study on Glucose Metabolism : A study highlighted that treatment with angeloylgomisin H significantly improved glucose tolerance in diabetic rats, indicating its potential as a therapeutic agent for diabetes management .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related lignans, showing that they could effectively reduce inflammation markers in animal models, supporting the hypothesis that angeloylgomisin H may exhibit similar benefits .

特性

IUPAC Name |

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316459 | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-22-2 | |

| Record name | Angeloylgomisin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。